
Mycophenolate Mofetil-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ミコフェノール酸モフェチル-d4は、ミコフェノール酸モフェチルの重水素化された形態であり、移植患者における臓器拒絶反応を予防するために主に使用される免疫抑制剤です。 重水素化されたバージョンであるミコフェノール酸モフェチル-d4は、安定同位体である重水素で標識されており、薬物動態研究において化合物の代謝経路を追跡し、薬力学の理解を深めるために使用できます .
準備方法
合成経路と反応条件: ミコフェノール酸モフェチル-d4の合成は、ミコフェノール酸を触媒の存在下で2-(4-モルホリニル)エタノールでエステル化することにより行われます。このプロセスでは、一般的に亜鉛またはカルシウム塩が触媒として使用されます。 反応は、反応中に水を除去できるトルエンまたは酢酸エチルなどの有機溶媒中で行われます .
工業的生産方法: ミコフェノール酸モフェチル-d4の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスには、減圧下での溶媒の除去、適切な溶媒での希釈、ろ過、洗浄、結晶化が含まれており、最終生成物が得られます .
化学反応の分析
反応の種類: ミコフェノール酸モフェチル-d4は、加水分解、酸化、エステル化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: ミコフェノール酸モフェチル-d4は、水または水性酸の存在下でミコフェノール酸に加水分解され得ます。
酸化: 酸化反応は、過酸化水素などの酸化剤の影響下で起こり得ます。
エステル化: エステル化プロセスは、硫酸などの触媒の存在下で、ミコフェノール酸をアルコールと反応させることにより行われます。
主な生成物:
加水分解: ミコフェノール酸
酸化: ミコフェノール酸の酸化誘導体
エステル化: ミコフェノール酸のさまざまなエステル.
4. 科学研究への応用
ミコフェノール酸モフェチル-d4は、科学研究において幅広い用途があります。
化学: ミコフェノール酸モフェチルの代謝経路と薬物動態を理解するための研究に使用されます。
生物学: 生物学的システムにおける薬物の分布と代謝を追跡するのに役立ちます。
医学: 臨床研究において、ミコフェノール酸モフェチルが臓器拒絶反応の予防や自己免疫疾患の治療に有効か、安全性を評価するために使用されます。
科学的研究の応用
Pharmacokinetics and Safety
Recent studies have investigated the pharmacokinetics of Mycophenolate Mofetil-d4, focusing on its absorption, distribution, metabolism, and excretion in both human and veterinary contexts.
- Human Studies : Mycophenolate Mofetil has been shown to have a favorable pharmacokinetic profile with a rapid conversion to its active metabolite, mycophenolic acid. A study indicated that the area under the curve (AUC) for mycophenolic acid reached significant levels after administration, demonstrating effective drug absorption and bioavailability .
- Veterinary Applications : Research on horses has evaluated the safety and tolerability of this compound at various dosages. A study administering 10 mg/kg every 12 hours over seven days found that while there were some gastrointestinal side effects, the overall pharmacokinetics were manageable with minor metabolite accumulation observed .
Organ Transplantation
This compound is extensively used in renal transplantation. A long-term study demonstrated that patients receiving Mycophenolate Mofetil experienced similar graft survival rates compared to those on traditional therapies like azathioprine but with fewer adverse effects . The drug's ability to reduce acute rejection rates while maintaining renal function makes it a cornerstone in transplant protocols.
Autoimmune Diseases
In autoimmune conditions such as diffuse proliferative lupus nephritis (DPLN), Mycophenolate Mofetil has proven effective. A randomized trial showed that patients treated with Mycophenolate Mofetil had favorable outcomes concerning remission rates and reduced toxicity compared to other immunosuppressive regimens .
Veterinary Medicine
The use of this compound in veterinary medicine is gaining traction for treating immune-mediated diseases in horses. Studies have highlighted its potential for managing conditions like equine recurrent uveitis, showcasing its immunosuppressive properties while monitoring for adverse effects .
Case Study 1: Renal Transplantation
A multicenter trial involving renal transplant recipients demonstrated that Mycophenolate Mofetil significantly improved patient outcomes over a three-year period compared to azathioprine. The incidence of serious infections was higher in the Mycophenolate group but was managed effectively through vigilant monitoring .
Case Study 2: Lupus Nephritis
In a cohort of patients with lupus nephritis treated with Mycophenolate Mofetil, over 90% achieved complete or partial remission during the induction phase. The treatment was associated with fewer hospitalizations due to infections compared to traditional therapies .
Summary of Findings
Application Area | Key Findings |
---|---|
Organ Transplantation | Effective in preventing rejection; fewer side effects than traditional therapies |
Autoimmune Diseases | High remission rates in lupus nephritis; lower toxicity profile |
Veterinary Medicine | Safe for use in horses; effective for immune-mediated diseases |
作用機序
ミコフェノール酸モフェチル-d4は、重水素化されていない対応物と同様に、ミコフェノール酸に加水分解されるプロドラッグです。ミコフェノール酸は、イノシン一リン酸脱水素酵素を阻害します。この酵素は、グアニンヌクレオチドのde novo合成に不可欠です。この阻害により、グアノシンヌクレオチドが枯渇します。グアノシンヌクレオチドは、T細胞とB細胞の増殖に不可欠です。 その結果、この化合物は免疫応答を抑制し、臓器拒絶反応を予防する上で効果的です .
類似化合物:
ミコフェノール酸: ミコフェノール酸モフェチルの活性代謝物です。
腸溶性ミコフェノール酸ナトリウム: 消化器系の副作用を軽減するために設計された別の製剤です。
比較:
バイオアベイラビリティ: ミコフェノール酸モフェチル-d4は、ミコフェノール酸モフェチルと同様に、ミコフェノール酸と比較してバイオアベイラビリティが向上しています。
消化器系の耐容性: 腸溶性ミコフェノール酸ナトリウムは、ミコフェノール酸モフェチルに見られることがある消化器系の副作用を軽減するために設計されています
ミコフェノール酸モフェチル-d4は、重水素標識によって際立っており、詳細な薬物動態研究が可能になり、体内の薬物の挙動をより深く理解することができます。
類似化合物との比較
Mycophenolic Acid: The active metabolite of Mycophenolate Mofetil.
Enteric-coated Mycophenolate Sodium: Another formulation designed to reduce gastrointestinal side effects.
Comparison:
Bioavailability: Mycophenolate Mofetil-d4, like Mycophenolate Mofetil, has improved bioavailability compared to mycophenolic acid.
Gastrointestinal Tolerability: Enteric-coated Mycophenolate Sodium is designed to reduce gastrointestinal side effects, which can be a concern with Mycophenolate Mofetil
This compound stands out due to its deuterium labeling, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s behavior in the body.
生物活性
Mycophenolate Mofetil-d4 (MMF-d4) is a deuterated analog of Mycophenolate Mofetil (MMF), which is widely used as an immunosuppressant in organ transplantation and autoimmune diseases. This article explores the biological activity of MMF-d4, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
Mycophenolate Mofetil acts primarily as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purines in lymphocytes. By inhibiting IMPDH, MMF-d4 effectively reduces the proliferation of T and B lymphocytes, which are essential for immune responses. This action leads to:
- Decreased Lymphocyte Proliferation : MMF-d4 selectively inhibits lymphocyte proliferation during the S-phase of the cell cycle, thereby suppressing immune responses that can lead to transplant rejection or autoimmune attacks.
- Reduction in Antibody Formation : The drug limits the production of antibodies by B cells, further contributing to its immunosuppressive effects .
2. Pharmacokinetics
The pharmacokinetics of MMF-d4 closely resemble those of its parent compound, MMF. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Approximately 94% |
Cmax (plasma concentration) | 24.5 μg/mL (healthy subjects) |
Volume of Distribution | 3.6 - 4.0 L/kg |
Protein Binding | 97% (mainly to albumin) |
MMF-d4 is rapidly absorbed and converted into its active metabolite, mycophenolic acid (MPA), which exerts the therapeutic effects. The elimination half-life of MPA is about 16 hours in healthy individuals .
3. Clinical Applications
This compound is primarily used in:
- Organ Transplantation : It is a cornerstone in immunosuppressive regimens to prevent graft rejection in kidney, heart, and liver transplants.
- Autoimmune Diseases : MMF has shown efficacy in conditions like systemic lupus erythematosus and scleroderma .
Case Study: Efficacy in Scleroderma
A notable case study involved a patient with diffuse cutaneous systemic sclerosis (dcSSc) who was treated with 2 g daily MMF. Initially presenting with a modified Rodnan skin score (mRSS) of 17/51, her score improved to 8/51 after eight months of treatment, indicating significant regression of skin tightness and associated symptoms . This case highlights MMF's role as a first-line therapy for interstitial lung disease associated with scleroderma.
4. Research Findings
Recent studies have reinforced the efficacy and safety profile of MMF-d4:
- A pooled analysis from multiple clinical trials demonstrated that patients receiving MMF had significantly lower rates of acute rejection compared to those on placebo or azathioprine (40.8% vs. 19.8% and 16.5% for MMF groups) while maintaining similar graft survival rates .
- Pharmacodynamic studies indicated that monitoring T-cell proliferation could help tailor MMF dosing to avoid excessive immunosuppression .
5. Conclusion
This compound represents a vital component in the management of transplant patients and those with autoimmune diseases due to its potent immunosuppressive properties and favorable safety profile. Ongoing research continues to elucidate its mechanisms and optimize its clinical use.
特性
IUPAC Name |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-GWLAYVNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?
A1: this compound serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。